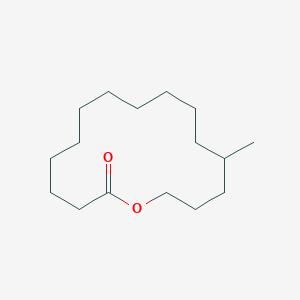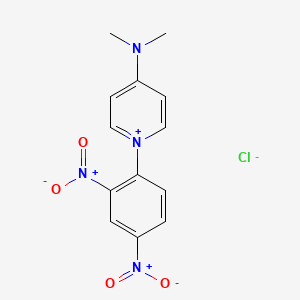
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a dimethylamino group and a dinitrophenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride typically involves the reaction of 4-(dimethylamino)pyridine with 2,4-dinitrochlorobenzene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them into amino groups under the influence of reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to amino-substituted pyridinium compounds.
Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.
科学的研究の応用
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments, owing to its vibrant color and stability.
作用機序
The mechanism of action of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride involves its interaction with molecular targets through various pathways:
Molecular Targets:
Pathways Involved: The electronic properties of the compound allow it to participate in electron transfer reactions, making it useful in studies related to redox biology and photochemistry.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)pyridine: Shares the dimethylamino group but lacks the dinitrophenyl substitution.
2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group but differs in the rest of the structure.
N-Methylpyridinium chloride: Similar pyridinium core but with different substituents.
Uniqueness
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride stands out due to its combination of a dimethylamino group and a dinitrophenyl group on a pyridinium core. This unique structure imparts distinct electronic and chemical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
110465-52-6 |
|---|---|
分子式 |
C13H13ClN4O4 |
分子量 |
324.72 g/mol |
IUPAC名 |
1-(2,4-dinitrophenyl)-N,N-dimethylpyridin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C13H13N4O4.ClH/c1-14(2)10-5-7-15(8-6-10)12-4-3-11(16(18)19)9-13(12)17(20)21;/h3-9H,1-2H3;1H/q+1;/p-1 |
InChIキー |
CZJHQCIINFVVPU-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


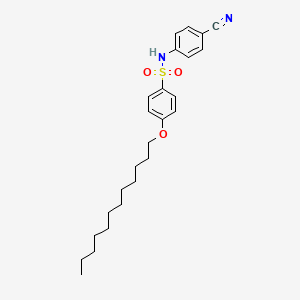
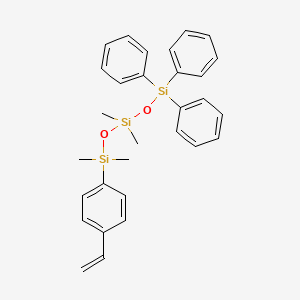
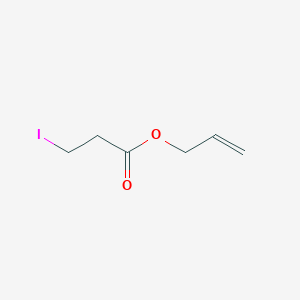
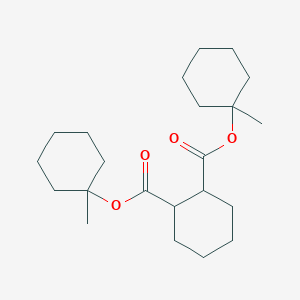
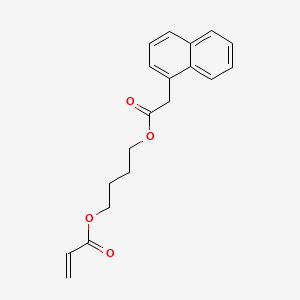
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
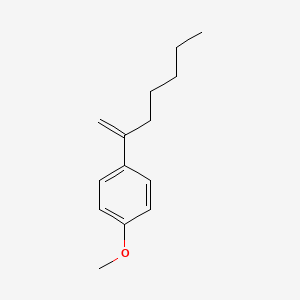
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)

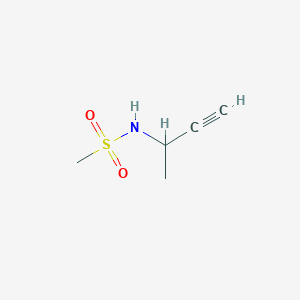
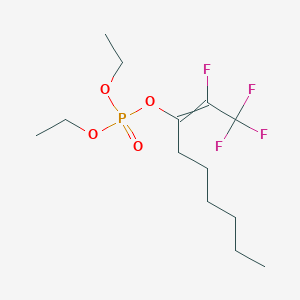
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
